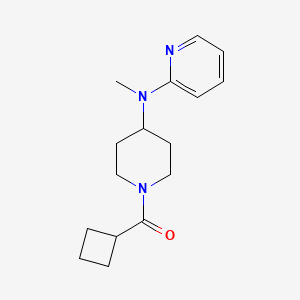![molecular formula C13H14BrN5 B12265584 5-bromo-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B12265584.png)
5-bromo-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine is a complex organic compound that features a pyrimidine ring substituted with a bromine atom and an azetidine ring
Preparation Methods
The synthesis of 5-bromo-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine typically involves multiple steps. One common method involves the reaction of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids through a palladium-catalyzed Suzuki cross-coupling reaction . This reaction is known for its efficiency and ability to produce high yields of the desired product. The reaction conditions often include the use of a palladium catalyst, a base, and a solvent such as toluene or ethyl acetate.
Chemical Reactions Analysis
5-bromo-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding pyridine N-oxide, while reduction could produce a fully reduced amine derivative.
Scientific Research Applications
5-bromo-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-bromo-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-bromo-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds also contain a pyridine ring and have similar biological and therapeutic properties.
3-bromoimidazo[1,2-a]pyridines: These compounds share the bromine substitution and have been studied for their medicinal applications.
The uniqueness of this compound lies in its specific structure, which combines a pyrimidine ring with an azetidine ring, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14BrN5 |
|---|---|
Molecular Weight |
320.19 g/mol |
IUPAC Name |
5-bromo-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H14BrN5/c1-18(13-16-6-10(14)7-17-13)11-8-19(9-11)12-4-2-3-5-15-12/h2-7,11H,8-9H2,1H3 |
InChI Key |
VSNDUDMGHKSUDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C3=NC=C(C=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-2-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12265512.png)
![Benzonitrile, 3-fluoro-4-[[methyl(phenylmethyl)amino]methyl]-](/img/structure/B12265523.png)
![4-(4-Methoxyphenyl)-2-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B12265527.png)
![N-methyl-N-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12265530.png)
![[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine](/img/structure/B12265538.png)
![4-[4-Methyl-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12265539.png)
![4-chloro-1-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12265540.png)
![2-methyl-1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B12265548.png)
![4-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl}oxy)-3-methylpyridine](/img/structure/B12265554.png)
![4-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B12265556.png)


[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine](/img/structure/B12265576.png)
![4-(4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine](/img/structure/B12265585.png)
